

physical and chemical properties of DK-PGD2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

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An In-depth Technical Guide to **13,14-dihydro-15-keto Prostaglandin D2** (DK-PGD2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **13,14-dihydro-15-keto Prostaglandin D2** (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2). This document details its role as a selective agonist for the DP2 receptor (also known as CRTH2), its associated signaling pathways, and relevant experimental methodologies.

Physical and Chemical Properties

DK-PGD2 is a key metabolite of PGD2, formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.^{[1][2]} Its physical and chemical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C20H32O5	[1][2][3]
Molecular Weight	352.5 g/mol	[1][2][3]
IUPAC Name	(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid	[3]
CAS Number	59894-07-4	[1][2][3]
Synonyms	13,14-dihydro-15-keto PGD2, 15-Oxo-13,14-dihydro-PGD2	[3]
Appearance	Solid	Inferred from PGD2
Storage Conditions	-80°C for long-term storage	[2]
Stability	Stable for ≥ 2 years at -80°C	[2]

Solubility

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	50 mg/mL	[1][2]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[1][2]
Ethanol	50 mg/mL	[1][2]
PBS (pH 7.2)	2.5 mg/mL	[1][2]

Spectral Data

Mass spectrometry is a key analytical technique for the identification and quantification of DK-PGD2. Below are the mass-to-charge ratios (m/z) for precursor and major fragment ions.

Precursor Ion	Precursor m/z	Major Fragment Ions (m/z)	Source(s)
[M+H] ⁺	353.2323	335.2, 317.2, 299.2	[3]
[M-H] ⁻	351.2177	333.3, 315.5, 316.0	[3]

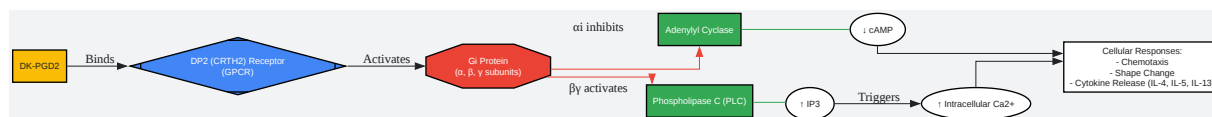
Biological Activity and Signaling Pathways

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] It exhibits significantly lower affinity for the DP1 receptor. The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.

Activation of the DP2 receptor by DK-PGD2 initiates a signaling cascade that leads to:

- Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- Mobilization of intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentrations.

This signaling pathway is pivotal in mediating pro-inflammatory responses in various immune cells, particularly those involved in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[4] The downstream cellular effects include chemotaxis, cellular shape change, degranulation, and the production of type 2 cytokines like IL-4, IL-5, and IL-13.[4]



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DK-PGD2 DP2 Receptor Signaling Pathway

Quantitative Pharmacological Data

The following table summarizes key quantitative data for the interaction of DK-PGD2 with its target receptor and its potency in various functional assays.

Parameter	Value	Assay System	Source(s)
Ki (DP2/CRTH2)	2.91 ± 0.29 nM	Radioligand binding assay (HEK-hCRTH2 membranes)	
EC50 (Eosinophil Shape Change)	2.7 ± 2.3 nM	Flow cytometry-based shape change assay in human eosinophils	[4]
EC50 (ILC2 Migration)	14.2 ± 3.4 nM	Transwell migration assay with human ILC2s	[4]
EC50 (Osteoclast Apoptosis)	12.34 ± 2.4 nM	Apoptosis assay in human osteoclasts	

Experimental Protocols

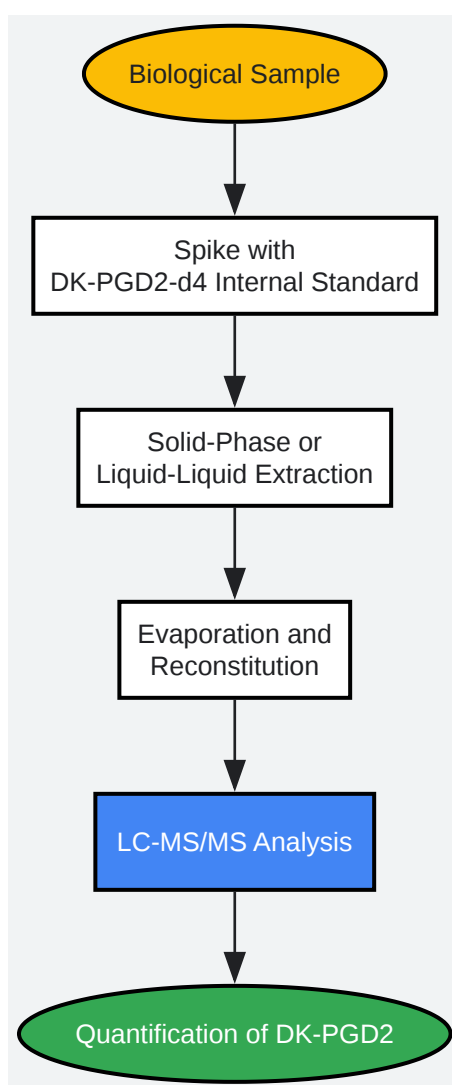
Enzymatic Synthesis and Purification

DK-PGD2 is an endogenous metabolite of PGD2. The synthesis is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of 13,14-dihydro-PGD2. For experimental use, DK-PGD2 is typically obtained from commercial suppliers.

Purification and quantification from biological samples are generally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow is as follows:

- **Sample Preparation:** Biological fluids (e.g., cell culture supernatant, plasma) are spiked with a deuterated internal standard (e.g., DK-PGD2-d4) to account for extraction variability.

- Extraction: Prostaglandins are extracted from the aqueous sample using a solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like ethyl acetate.
- Analysis: The extracted and dried sample is reconstituted and injected into an LC-MS/MS system for separation and detection.



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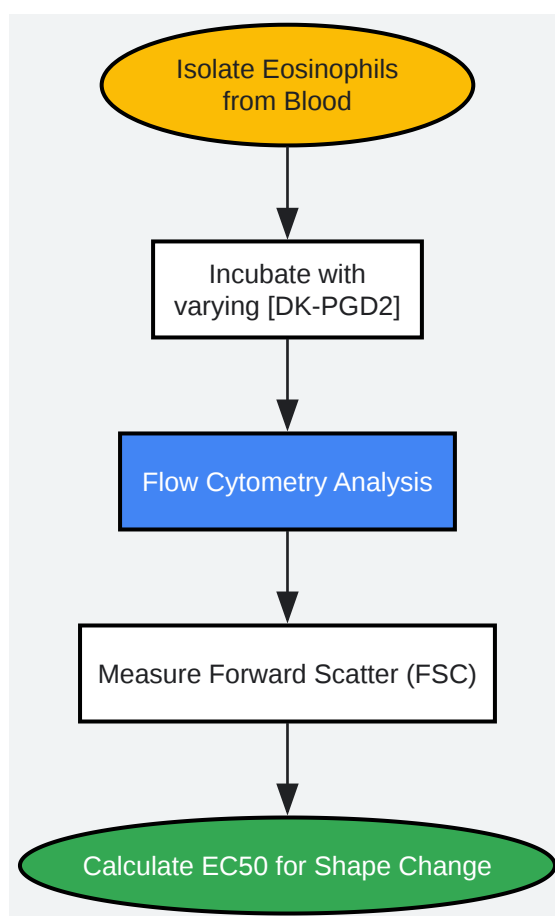
General workflow for DK-PGD2 purification and analysis.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation.

- Cell Isolation: Isolate eosinophils from peripheral blood of donors.

- Stimulation: Incubate the isolated eosinophils with varying concentrations of DK-PGD2.
- Analysis: Analyze the cells using a flow cytometer. Cellular shape change is detected as an increase in the forward scatter (FSC) of the cells.
- Data Interpretation: Plot the change in FSC against the concentration of DK-PGD2 to determine the EC50 value.



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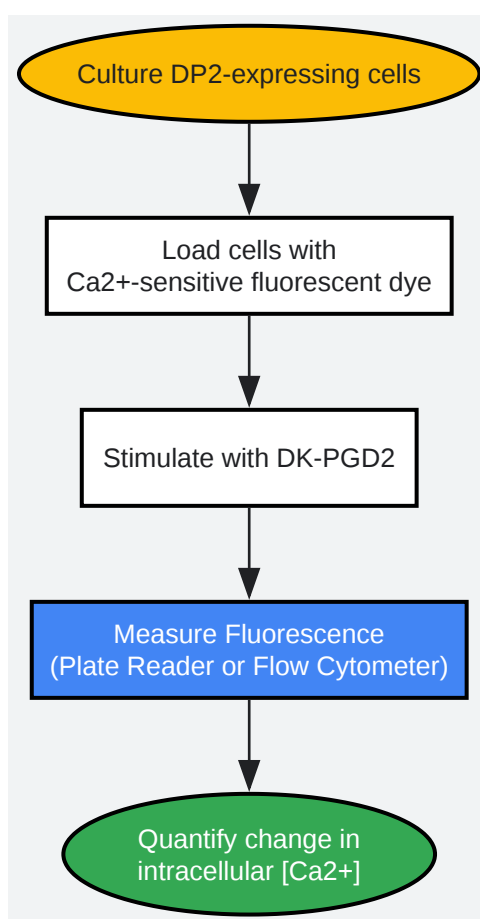
Workflow for an eosinophil shape change assay.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium following receptor activation.

- Cell Preparation: Use a cell line expressing the DP2 receptor (e.g., HEK293-DP2) or primary immune cells.

- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- **Stimulation:** Add DK-PGD2 to the cells. For antagonist studies, pre-incubate with the antagonist before adding DK-PGD2.
- **Measurement:** Measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.
- **Data Analysis:** The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.



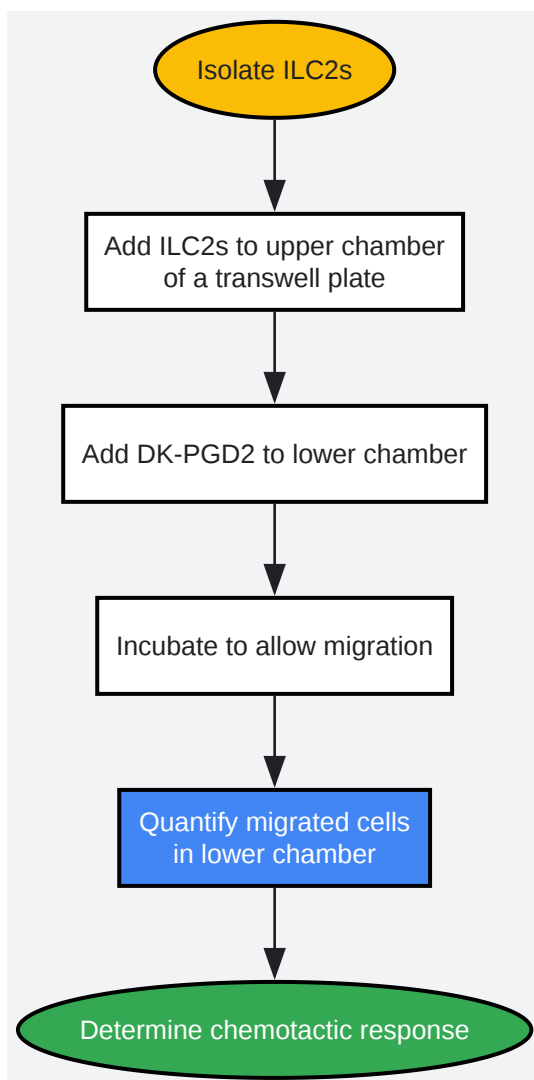
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Workflow for an intracellular calcium mobilization assay.

ILC2 Migration Assay

This assay assesses the chemotactic effect of DK-PGD2 on type 2 innate lymphoid cells.

- Cell Isolation: Isolate ILC2s from relevant tissues (e.g., peripheral blood, lung).
- Assay Setup: Use a transwell plate with a porous membrane. Place the ILC2 suspension in the upper chamber and a solution containing DK-PGD2 in the lower chamber.
- Incubation: Incubate the plate to allow for cell migration towards the chemoattractant.
- Quantification: Count the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a cell viability assay.
- Data Analysis: Determine the concentration-dependent effect of DK-PGD2 on ILC2 migration.



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Workflow for an ILC2 migration assay.

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- To cite this document: BenchChem. [physical and chemical properties of DK-PGD2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569387#physical-and-chemical-properties-of-dk-pgd2]

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